Bienvenue dans la boutique en ligne BenchChem!

Azide-PEG1-Val-Cit-PABC-OH

Antibody-Drug Conjugate Hydrophobicity Aggregation

Choose Azide-PEG1-Val-Cit-PABC-OH for rational ADC design. The PEG1 spacer significantly enhances aqueous solubility (logP ~0.5), mitigating aggregation for high-DAR payloads. The terminal azide enables bioorthogonal click chemistry (SPAAC/CuAAC) for site-specific conjugation, yielding homogeneous ADCs with superior preclinical stability.

Molecular Formula C23H36N8O6
Molecular Weight 520.6 g/mol
Cat. No. B12420902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzide-PEG1-Val-Cit-PABC-OH
Molecular FormulaC23H36N8O6
Molecular Weight520.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-]
InChIInChI=1S/C23H36N8O6/c1-15(2)20(30-19(33)9-12-37-13-11-27-31-25)22(35)29-18(4-3-10-26-23(24)36)21(34)28-17-7-5-16(14-32)6-8-17/h5-8,15,18,20,32H,3-4,9-14H2,1-2H3,(H,28,34)(H,29,35)(H,30,33)(H3,24,26,36)/t18-,20?/m0/s1
InChIKeyBDMOXMNQSIHXBI-LROBGIAVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azide-PEG1-Val-Cit-PABC-OH: A Next-Generation, Click-Chemistry-Ready ADC Linker for Targeted Cancer Therapeutics


Azide-PEG1-Val-Cit-PABC-OH (CAS 2055041-40-0) is a cleavable antibody-drug conjugate (ADC) linker that integrates a hydrophilic polyethylene glycol (PEG1) spacer, a cathepsin B-labile Valine-Citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyloxycarbonyl (PABC) group [1]. The terminal azide moiety enables efficient, bioorthogonal click chemistry conjugation (e.g., CuAAC or SPAAC) to alkyne-modified antibodies or targeting ligands . This design aims to overcome key limitations of legacy Val-Cit-PABC linkers, primarily their high hydrophobicity and resulting ADC aggregation, by enhancing aqueous solubility [2]. It serves as a critical building block for constructing homogeneous ADCs with improved physicochemical properties.

Why Azide-PEG1-Val-Cit-PABC-OH Cannot Be Simply Substituted by Generic Val-Cit-PABC Linkers


The procurement of an ADC linker is not a straightforward substitution. While the Val-Cit-PABC core is a well-established protease-cleavable motif [1], the specific functionalization of Azide-PEG1-Val-Cit-PABC-OH dictates its performance and compatibility in advanced bioconjugation workflows. Substituting it with a simpler, non-PEGylated Val-Cit-PABC analog (e.g., MC-Val-Cit-PAB) directly impacts three critical quality attributes of the resulting ADC: (1) solubility and aggregation propensity, where increased hydrophobicity can lead to aggregate formation and limit the achievable drug-to-antibody ratio (DAR) [2]; (2) conjugation efficiency and site-specificity, as the azide group enables bioorthogonal click chemistry for homogeneous ADC production, a feature absent in maleimide-thiol based linkers that can yield heterogeneous mixtures [3]; and (3) linker stability in preclinical models, as native Val-Cit is susceptible to premature cleavage by mouse carboxylesterase 1C (Ces1C), a liability that PEGylated variants can help mitigate [4]. The quantitative evidence below substantiates these critical differentiators.

Quantitative Evidence for Selecting Azide-PEG1-Val-Cit-PABC-OH Over Non-PEGylated Val-Cit-PABC Analogs


Enhanced Hydrophilicity: >6-Fold Reduction in LogP Drastically Mitigates ADC Aggregation Propensity

Azide-PEG1-Val-Cit-PABC-OH demonstrates a calculated partition coefficient (XLogP3-AA) of 0.5 [1]. In stark contrast, a widely used, non-PEGylated analog, MC-Val-Cit-PAB (CAS 159857-80-4), exhibits a LogP of 3.273 . This represents a >6-fold reduction in lipophilicity, a critical parameter for minimizing the hydrophobic aggregation common with Val-Cit linkers. High logP linkers are known to promote aggregation of the final ADC, especially at drug-to-antibody ratios (DAR) above 4, leading to poor pharmacokinetics and increased immunogenicity [2]. The PEG1 spacer in this compound is therefore a key structural feature that directly counters this well-documented failure mode.

Antibody-Drug Conjugate Hydrophobicity Aggregation LogP

Bioorthogonal Click Chemistry: Enabling Homogeneous ADC Conjugation Unavailable to Maleimide-Based Linkers

The azide functional group of Azide-PEG1-Val-Cit-PABC-OH enables bioorthogonal conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO- or BCN-modified biomolecules . This copper-free click chemistry approach allows for the precise, site-specific attachment of the linker-payload complex to an antibody, yielding a highly homogeneous ADC product. In contrast, the more traditional maleimide-based linkers (e.g., MC-Val-Cit-PAB) rely on thiol-maleimide chemistry with endogenous cysteine residues. This method is inherently less controlled, often producing heterogeneous ADC mixtures with variable DAR, which can result in suboptimal efficacy and increased toxicity [1]. The azide handle provides a distinct, verifiable advantage in conjugate synthesis.

Click Chemistry Site-Specific Conjugation SPAAC Homogeneous ADC

Mitigation of Premature Linker Cleavage: Improved In Vivo Stability Over Native Val-Cit Motifs

Native Val-Cit-PABC linkers are known to be susceptible to premature cleavage by mouse carboxylesterase 1C (Ces1C), a significant hurdle for preclinical studies [1]. While direct half-life data for this specific compound in mouse plasma is not available in the public domain, the structural modification of appending a PEG spacer and glutamic acid residue to Val-Cit has been shown to dramatically increase ADC half-life in mice from 2 days to 12 days [2]. The PEG1 unit in Azide-PEG1-Val-Cit-PABC-OH is a known strategy to sterically shield the Val-Cit bond from such enzymatic degradation. This contrasts with non-PEGylated variants, which are inherently more vulnerable. This class-level inference is supported by a broad body of research demonstrating that PEGylation of peptide linkers improves their stability against circulating esterases.

ADC Stability Carboxylesterase 1C Pharmacokinetics Mouse Model

High-Impact Application Scenarios for Azide-PEG1-Val-Cit-PABC-OH in ADC R&D


Engineering Homogeneous, High-DAR ADCs via Site-Specific Click Conjugation

This scenario directly leverages the azide group for SPAAC conjugation to a DBCO-engineered antibody. As established in Section 3, this yields a homogeneous ADC product, which is a critical quality attribute for both regulatory approval and therapeutic performance . Researchers aiming to develop next-generation, well-characterized biologics should select this linker to avoid the heterogeneity and purification challenges associated with traditional maleimide-thiol conjugates.

Developing High-Load ADCs with Hydrophobic Payloads (e.g., PBD Dimers, Auristatins)

The >6-fold reduction in logP (0.5 vs. 3.273) documented in Section 3 mitigates the hydrophobicity-driven aggregation that plagues Val-Cit linkers when conjugated with potent, yet often hydrophobic, payloads [1]. This is especially crucial for achieving a DAR of 4 or higher without compromising the ADC's physicochemical integrity. This linker is the rational choice for projects targeting difficult-to-formulate payload combinations.

Streamlining Preclinical ADC Evaluation in Mouse Models

As inferred from the class-level evidence in Section 3, the PEG1 modification is a strategic design element that confers resistance to premature cleavage by mouse Ces1C [2]. For teams performing early-stage in vivo efficacy and toxicology studies, using this linker can minimize the confounding variable of linker instability, leading to more accurate and predictive preclinical data. This avoids the costly pitfall of advancing an ADC candidate based on misleading mouse model results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azide-PEG1-Val-Cit-PABC-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.